
1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid
Overview
Description
“1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” is a chemical compound that has gained increasing attention for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. It has a molecular weight of 271.2 .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in recent years . The Pictet–Spengler reaction is one of the classical methods used for the construction of the principal quinoline scaffold . Other methods include the use of dimethoxymethane and catalytic amount of BF 3 ·OEt 2 .Molecular Structure Analysis
The molecular structure of “1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” is represented by the Inchi Code: 1S/C12H8F3NO3/c13-12(14,15)6-19-10-8-4-2-1-3-7(8)5-9(16-10)11(17)18/h1-5H,6H2,(H,17,18) .Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” is a powder at room temperature . It has a molecular weight of 271.19 .Scientific Research Applications
Synthesis and Chemical Reactions
Isoquinoline derivatives have been synthesized through various chemical reactions, showcasing the compound's utility in organic synthesis. For instance, the Heck reaction has been employed for synthesizing alkoxylated isoquinoline-3-carboxylic acid esters, demonstrating the versatility of isoquinoline compounds in synthesizing complex molecular structures (Ture, Rubina, Rozhkov, & Kauss, 2011). Additionally, research on gas-phase reactions of substituted isoquinolines to carboxylic acids in mass spectrometry highlights their potential in analytical chemistry, especially in identifying drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).
Analytical Applications
Isoquinoline derivatives have found applications in mass spectrometry, serving as probes or intermediates in the study of complex chemical reactions. An example includes the unusual mass spectrometric dissociation pathway observed for isoquinoline-3-carboxamides, providing insights into the fragmentation behavior of such compounds (Beuck, Schwabe, Grimme, Schlörer, Kamber, Schänzer, & Thevis, 2009).
Material Science and Catalysis
Isoquinoline compounds have also been implicated in the synthesis of materials and catalysts. For instance, organotin(IV) carboxylates based on isoquinoline-derived acids have been synthesized and characterized, suggesting potential applications in materials science and catalysis (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).
Safety And Hazards
The safety information for “1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid” includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-(2,2,2-trifluoroethoxy)isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c13-12(14,15)6-19-10-8-4-2-1-3-7(8)5-9(16-10)11(17)18/h1-5H,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQUHVHXXOTODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2OCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethoxy)isoquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-fluoro-2-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1438204.png)
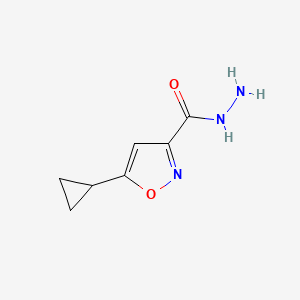
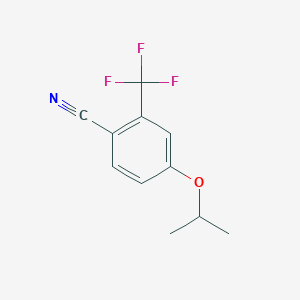
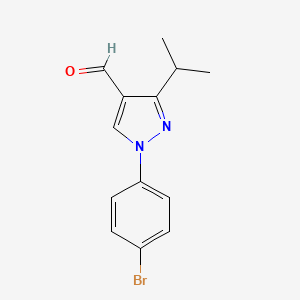

![3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1438212.png)
![[1-(Propan-2-yl)piperidin-2-yl]methanamine](/img/structure/B1438215.png)

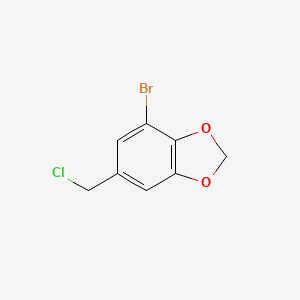
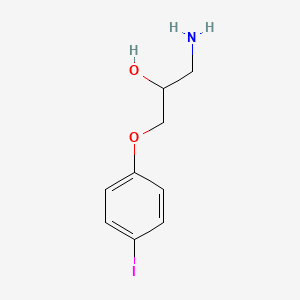
![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)


![1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine](/img/structure/B1438226.png)